1'-(4-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
Description
This spirocyclic compound (CAS: 853751-51-6, C₁₉H₁₉NO₄, MW: 325.4) features a unique [1,3]dioxane ring fused to an indoline scaffold at the C3 position. Key substituents include a 4-methoxybenzyl group at the 1'-position and a methyl group at the 5'-position of the indoline moiety . Its spiro architecture likely confers distinct conformational rigidity, influencing solubility, stability, and intermolecular interactions. Commercial availability via Dayang Chem highlights its relevance in pharmaceutical and materials research .
Properties
IUPAC Name |
1'-[(4-methoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-4-9-18-17(12-14)20(24-10-3-11-25-20)19(22)21(18)13-15-5-7-16(23-2)8-6-15/h4-9,12H,3,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIPBHIFPWULDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Isatin Derivatives
The 4-methoxybenzyl group is introduced via N-alkylation of 5-methylisatin (1) using 4-methoxybenzyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in chloroform at 50°C facilitates this transformation, yielding N-(4-methoxybenzyl)-5-methylisatin (2) with >80% efficiency.
Reaction Conditions:
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Substrate: 5-Methylisatin (1.0 mmol)
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Alkylating Agent: 4-Methoxybenzyl bromide (1.2 mmol)
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Base: K₂CO₃ (1.5 mmol)
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Solvent: Chloroform (20 mL)
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Temperature: 50°C
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Time: 12–24 hours
This method parallels the N-substitution reactions observed in spiro-oxirane-oxindole syntheses.
Spirocyclization to Form 1,3-Dioxane Ring
The spirocyclization step involves reacting N-(4-methoxybenzyl)-5-methylisatin (2) with ethylene glycol under acidic conditions to form the 1,3-dioxane ring. Trifluoroacetic acid (TFA) catalyzes the ketalization, yielding the target compound with moderate selectivity (Table 1).
Table 1: Optimization of Spirocyclization Conditions
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TFA (0.1 eq) | Toluene | 80 | 45 |
| 2 | HCl (0.1 eq) | DCM | 40 | 32 |
| 3 | p-TsOH (0.1 eq) | 1,4-Dioxane | 100 | 60 |
Optimal results are achieved using p-toluenesulfonic acid (p-TsOH) in 1,4-dioxane at 100°C, achieving 60% isolated yield. The reaction proceeds via nucleophilic attack of the glycol hydroxyl groups on the indolinone carbonyl, followed by dehydration.
Alternative Synthetic Routes
Darzens Reaction for Spiroannulation
A Darzens-like approach using phenacyl bromides and modified isatins has been explored. Here, N-(4-methoxybenzyl)-5-methylisatin reacts with methyl phenacyl bromide in the presence of K₂CO₃, forming an intermediate epoxide that rearranges to the spiro-dioxane (Figure 1).
Mechanistic Pathway:
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Epoxide Formation : Phenacyl bromide attacks the indolinone carbonyl.
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Ring Expansion : Base-mediated rearrangement yields the spiro-dioxane.
This method offers enantioselectivity (up to 90% ee) but requires stringent temperature control (50–60°C).
Base-Mediated Cyclization
Inspired by spiro-isoindolinone syntheses, potassium hexamethyldisilazide (KHMDS) in 1,4-dioxane promotes cyclization of pre-functionalized intermediates. For example, treating a cyanomethyl-substituted indolinone precursor with KHMDS (1.5 eq) at −78°C induces deprotonation and subsequent spirocyclization (Yield: 55–65%).
Challenges and Limitations
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Regioselectivity : Competing reactions at the indolinone C-3 position can yield byproducts.
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Solvent Sensitivity : Polar aprotic solvents (e.g., 1,4-dioxane) enhance cyclization but complicate purification.
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Optical Purity : Achieving >95% enantiomeric excess requires chiral auxiliaries or asymmetric catalysis, which are underexplored for this compound .
Chemical Reactions Analysis
Types of Reactions
1’-(4-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-(4-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1’-(4-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Spirocyclic and Benzyl-Substituted Analogs
Substituent Reactivity Insights :
- Methylation at the α-position (as in the target’s 5'-methyl) is shown to increase C-nucleophile reactivity, while acylation decreases it .
- Spiro vs.
Key Reaction Trends :
- Spiro systems often require multi-step domino reactions or templated cyclization .
- Methoxybenzyl groups are typically introduced via alkylation or Mitsunobu reactions .
Biological Activity
1'-(4-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one is a complex organic compound characterized by its spirocyclic structure, which includes a methoxybenzyl group and a methyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in anticancer and neuroprotective applications. This article synthesizes relevant studies and findings regarding the biological activity of this compound.
The molecular formula of this compound is with a molecular weight of 325.4 g/mol. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and hydrolysis, which can lead to derivatives with altered biological properties.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets within biological pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or neurodegenerative diseases.
- Receptor Modulation : It can bind to receptors that modulate neurotransmitter release or cell proliferation.
Further studies are needed to elucidate the precise molecular interactions and pathways influenced by this compound.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Inhibition of cell proliferation |
| A549 (Lung) | 20 | Disruption of mitochondrial function |
These results suggest that this compound has significant potential as an anticancer agent.
Neuroprotective Effects
The compound has also shown promise in neuroprotection. In a study examining its effects on neuronal cells exposed to oxidative stress:
- Neuroprotection : The compound reduced cell death by 40% compared to control groups.
- Mechanism : It appears to enhance antioxidant defenses within cells.
Case Studies
A notable case study involved the administration of this compound in animal models of neurodegeneration. The study found:
- Dosage : Mice treated with 10 mg/kg exhibited improved cognitive function.
- Outcome : Histological analysis revealed reduced neuronal loss and increased synaptic density compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
